molecular formula C9H15NO2 B2726550 Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide CAS No. 2224189-37-9

Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide

Cat. No.: B2726550
CAS No.: 2224189-37-9
M. Wt: 169.224
InChI Key: HTMOJQCJYZFGLA-SFYZADRCSA-N
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Description

Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.224 g/mol. This compound features an oxolane ring, which is a five-membered ring containing one oxygen atom, and a prop-2-enamide group, which is an amide derivative of propenoic acid.

Preparation Methods

The synthesis of Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents to form novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinines, and 1,2-azaphospholes . Industrial production methods for this compound may involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus sulfides, phosphorus tribromide, and other phosphorus-containing compounds . Major products formed from these reactions include diethyl chromonyl phosphonate, diethyl chromonyl pyridinyl phosphonate, and other functionalized phosphorus heterocycles .

Scientific Research Applications

Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide has several scientific research applications. It is used in the synthesis of novel phosphorus heterocycles, which have shown potential as antimicrobial, antioxidant, and anti-inflammatory agents . Additionally, this compound is used in the development of polyelectrolytes for enhancing the properties of aqueous bentonite mud, which is used in drilling fluids for high-temperature and high-pressure conditions .

Mechanism of Action

The mechanism of action of Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various phosphorus-containing reagents, leading to the formation of functionalized phosphorus heterocycles . These heterocycles exhibit biological activities such as antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide can be compared with other similar compounds, such as 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide and its derivatives . These compounds share similar structural features and undergo similar chemical reactions. this compound is unique in its ability to form stable complexes with phosphorus reagents, leading to the formation of novel phosphorus heterocycles with diverse biological activities .

Properties

IUPAC Name

N-[(2S,3R)-2-ethyloxolan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-8-7(5-6-12-8)10-9(11)4-2/h4,7-8H,2-3,5-6H2,1H3,(H,10,11)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMOJQCJYZFGLA-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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